molecular formula C23H27N5O5 B13148874 L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide

L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide

Cat. No.: B13148874
M. Wt: 453.5 g/mol
InChI Key: LENJPKSXPDSZLR-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound It is composed of three amino acids: phenylalanine, proline, and alanine, with a nitrophenyl group attached to the alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential as a substrate for proteases and peptidases.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug delivery.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a recognition element, facilitating binding to the target. The peptide backbone may undergo conformational changes upon binding, influencing the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-prolyl-L-alaninamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    L-Phenylalanyl-L-prolyl-N-(4-aminophenyl)-L-alaninamide:

Uniqueness

L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for specific interactions with molecular targets. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H27N5O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H27N5O5/c1-15(21(25)29)27(17-9-11-18(12-10-17)28(32)33)23(31)20-8-5-13-26(20)22(30)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H2,25,29)/t15-,19-,20-/m0/s1

InChI Key

LENJPKSXPDSZLR-YSSFQJQWSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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